molecular formula C12H13ClINO B8174941 (2-Chloro-6-iodophenyl)(piperidin-1-yl)methanone

(2-Chloro-6-iodophenyl)(piperidin-1-yl)methanone

Cat. No.: B8174941
M. Wt: 349.59 g/mol
InChI Key: VXZCBPQBXHCZIX-UHFFFAOYSA-N
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Description

(2-Chloro-6-iodophenyl)(piperidin-1-yl)methanone is an organic compound that features a phenyl ring substituted with chlorine and iodine atoms, and a piperidine ring attached via a methanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-6-iodophenyl)(piperidin-1-yl)methanone typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chloro-6-iodophenol and piperidine.

    Formation of Intermediate: The phenol group is first converted to a suitable leaving group, such as a tosylate or mesylate, using tosyl chloride or mesyl chloride in the presence of a base like pyridine.

    Nucleophilic Substitution: The intermediate is then reacted with piperidine under nucleophilic substitution conditions to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-6-iodophenyl)(piperidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride to modify the ketone group.

    Substitution: The chlorine and iodine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

(2-Chloro-6-iodophenyl)(piperidin-1-yl)methanone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2-Chloro-6-iodophenyl)(piperidin-1-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies on its binding affinity and specificity are necessary to fully understand its effects.

Comparison with Similar Compounds

Similar Compounds

    (2-Chloro-6-iodophenyl)(morpholin-4-yl)methanone: Similar structure but with a morpholine ring instead of piperidine.

    (2-Chloro-6-iodophenyl)(pyrrolidin-1-yl)methanone: Contains a pyrrolidine ring instead of piperidine.

Uniqueness

(2-Chloro-6-iodophenyl)(piperidin-1-yl)methanone is unique due to the presence of both chlorine and iodine atoms on the phenyl ring, which can influence its reactivity and binding properties. The piperidine ring also contributes to its distinct pharmacological profile compared to other similar compounds.

Properties

IUPAC Name

(2-chloro-6-iodophenyl)-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClINO/c13-9-5-4-6-10(14)11(9)12(16)15-7-2-1-3-8-15/h4-6H,1-3,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXZCBPQBXHCZIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=C(C=CC=C2I)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClINO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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